molecular formula C15H13N3 B183500 N-Benzylquinazolin-4-amine CAS No. 100818-54-0

N-Benzylquinazolin-4-amine

Katalognummer: B183500
CAS-Nummer: 100818-54-0
Molekulargewicht: 235.28 g/mol
InChI-Schlüssel: FVWANTDQRFSCAL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Benzylquinazolin-4-amine (CAS: 100818-54-0) is a quinazoline derivative with the molecular formula C₁₅H₁₃N₃ and a molecular weight of 235.29 g/mol . Its IUPAC name is this compound, and it features a benzyl group attached to the 4-amino position of the quinazoline core. Key physicochemical properties include:

  • Melting point: 167–168°C
  • XlogP: 3.9 (indicating moderate lipophilicity)
  • Hydrogen bond donors/acceptors: 1 and 3, respectively

The compound serves as a scaffold for synthesizing derivatives with diverse biological activities, including anticancer and enzyme inhibitory properties .

Eigenschaften

IUPAC Name

N-benzylquinazolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3/c1-2-6-12(7-3-1)10-16-15-13-8-4-5-9-14(13)17-11-18-15/h1-9,11H,10H2,(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVWANTDQRFSCAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=NC=NC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601015644
Record name N-benzylquinazolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601015644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>35.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID50086002
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

100818-54-0
Record name N-(Phenylmethyl)-4-quinazolinamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100818540
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-benzylquinazolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601015644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(PHENYLMETHYL)-4-QUINAZOLINAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z1Q67P7111
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Vorbereitungsmethoden

Reaction Procedure

In a typical protocol, 2,4-dichloroquinazoline (10 mmol) is dissolved in acetonitrile (ACN) at 0°C. Benzylamine (30 mL) is added dropwise, and the mixture is stirred at room temperature for 12 hours. The reaction progress is monitored via thin-layer chromatography (TLC). Upon completion, the product is filtered, washed with ACN, and dried to yield N-benzyl-2-chloroquinazolin-4-amine as a colorless powder (92.6% yield).

Key Data:

ReactantSolventTemperatureTimeYield
2,4-DichloroquinazolineACN0°C → RT12 h92.6%

Mechanistic Insights

This reaction proceeds via NAS, where the electron-deficient quinazoline ring (activated by chlorine substituents) undergoes nucleophilic attack by benzylamine. The para-chlorine is displaced due to its superior leaving group ability compared to ortho-chlorine, facilitated by the electron-withdrawing nature of the adjacent nitrogen atoms.

Characterization

  • ESI-MS : m/z 292.21 [M + Na]+.

  • ¹H NMR (DMSO-d₆) : δ 9.31 (t, J = 5.4 Hz, 1H, NH), 8.76–7.20 (m, aromatic protons).

NAS of 4-Chloro-6-Iodoquinazoline with Benzylamine Derivatives

A modified NAS approach utilizes 4-chloro-6-iodoquinazoline to introduce diverse benzylamine derivatives at the 4-position.

Reaction Protocol

4-Chloro-6-iodoquinazoline (2 mmol) is combined with benzylamine (2.2 mmol) and cesium carbonate (3.7 mmol) in ACN. The mixture is refluxed at 100°C for 6 hours under argon. After filtration and solvent removal, the product is purified via silica gel chromatography.

Key Data:

ReactantBaseSolventTemperatureYield
4-Chloro-6-iodoquinazolineCs₂CO₃ACN100°C77–92%

Advantages and Limitations

This method offers versatility for introducing substituted benzyl groups (e.g., 4-methoxybenzyl). However, the use of palladium catalysts in some variants increases cost and complexity.

Condensation of Anthranilamide with Benzaldehyde Followed by Cyclization

A two-step synthesis starting from anthranilamide provides an alternative route.

Step 1: Formation of 2-Phenylquinazolin-4(3H)-one

Anthranilamide (5 mmol), benzaldehyde (5.5 mmol), and iodine (5.5 mmol) are refluxed in ethanol for 5–7 hours. The intermediate 2-phenylquinazolin-4(3H)-one is isolated in 83–84% yield.

Step 2: Chlorination and Amine Substitution

The quinazolinone is treated with phosphorus oxychloride (POCl₃) in dimethylformamide (DMF) at reflux to form 4-chloro-2-phenylquinazoline. Subsequent NAS with benzylamine (as in Section 1) yields the final product.

Key Data:

StepReactantReagentConditionsYield
1AnthranilamideI₂, EtOHReflux83%
2QuinazolinonePOCl₃, DMFReflux75%

While not directly synthesizing this compound, Suzuki-Miyaura coupling enables the introduction of aryl groups to the quinazoline core, which can be further functionalized.

Example Protocol

6-Iodo-N-benzylquinazolin-4-amine (1.5 mmol) is reacted with phenylboronic acid (1.5 mmol) in a dioxane/water mixture (4:1) using Pd(dppf)Cl₂ as a catalyst. The product is obtained in 85% yield after purification.

Comparative Analysis of Methods

Yield and Efficiency

  • Method 1 (NAS) : Highest yield (92.6%) and simplicity.

  • Method 3 (Condensation) : Lower overall yield (~60%) due to multi-step synthesis.

Practical Considerations

  • Cost : Method 1 uses inexpensive reagents, whereas Method 4 requires palladium catalysts.

  • Scalability : Method 1 is easily scalable for industrial applications.

Characterization and Quality Control

All synthetic routes require rigorous characterization:

  • HPLC Purity : >98% for pharmacological applications.

  • X-ray Crystallography : Confirms molecular structure in select cases .

Analyse Chemischer Reaktionen

Types of Reactions: N-Benzylquinazolin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various quinazolinone derivatives, which have significant biological activities and potential therapeutic applications .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

N-Benzylquinazolin-4-amine has demonstrated significant antimicrobial properties. Studies indicate that it inhibits the growth of multiple bacterial strains, suggesting its potential use in developing new antibiotics. The mechanism involves disrupting bacterial cell processes, although specific pathways require further investigation.

Anticancer Properties

Research highlights this compound's role as an anticancer agent, specifically through its interaction with p97/VCP, an ATPase implicated in cancer cell proliferation and survival. By acting as an ATP competitor, this compound induces apoptosis in cancer cells, marking it as a promising candidate for cancer therapy .

Case Study: p97/VCP Inhibition

In vitro studies have shown that this compound effectively inhibits p97/VCP activity in various cancer cell lines, leading to reduced cell viability and increased apoptosis rates. These findings underscore its potential as a lead compound for further development in anticancer drug design .

Targeting Kinases

The compound has been identified as a selective inhibitor of several kinases, including Clk1, Clk2, Clk4, and Dyrk1A. These kinases are crucial in pre-mRNA splicing and cellular signaling pathways. This specificity allows for targeted therapeutic strategies in diseases where these kinases are dysregulated .

Mechanistic Insights

The mechanism of action involves binding to the ATP-binding pocket of target proteins, effectively blocking their activity. Molecular docking studies have revealed that this compound forms critical interactions with key residues in these proteins, enhancing its inhibitory efficacy .

Comparative Analysis with Related Compounds

CompoundBiological ActivityUnique Features
This compound Antimicrobial, anticancerInhibits p97/VCP; selective kinase inhibition
Quinazolin-4-one AnticancerSimilar structure but lacks specific substitutions
N-Phenylquinazolin-4-amine AnticancerNotable for its broader spectrum of activity
Quinazolin-2-amine Antimicrobial, anti-inflammatoryKnown for different mechanisms of action

Wirkmechanismus

The mechanism of action of N-Benzylquinazolin-4-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of p97/VCP, an ATPase involved in various cellular processes. By acting as an ATP competitor, the compound can induce apoptosis in cancer cells and inhibit their proliferation . Additionally, it can interfere with bacterial quorum sensing systems, thereby inhibiting biofilm formation and reducing bacterial virulence .

Vergleich Mit ähnlichen Verbindungen

Structural Modifications and Physicochemical Properties

Substituents on the quinazoline core or benzyl group significantly alter physicochemical and biological profiles. Below is a comparative analysis of key derivatives:

Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Features Reference
N-Benzylquinazolin-4-amine None 235.29 167–168 92.6 Parent compound, drug-like
N-Benzylquinazolin-2-amine (3ga) 2-amino substitution 235.29 122–123 73 Lower melting point
N-Benzyl-6-iodo-4-methylquinazolin-2-amine (3da) 6-iodo, 4-methyl 376.23 175–176 78 Higher MW, iodinated for imaging
N-Benzyl-4-(4-fluorophenyl)quinazolin-2-amine (3ia) 4-(4-fluorophenyl) 329.35 168–170 62 Fluorine enhances binding affinity
N-(4-Methoxybenzyl)quinazolin-4-amine 4-methoxybenzyl 265.32 N/A N/A Increased solubility from methoxy
FQ393 2-(3-(2-aminoethyl)indol-1-yl) 399.46 N/A N/A ATP-competitive p97/VCP inhibitor

Key Observations :

  • Halogenation (e.g., iodine in 3da) increases molecular weight and melting points, likely due to enhanced van der Waals interactions .
  • Fluorine substitution (3ia) improves target binding via electronegative effects without drastically altering melting points .
  • Methoxy groups (e.g., N-(4-Methoxybenzyl) derivative) may enhance aqueous solubility but reduce lipophilicity .

Key Observations :

  • Microwave-assisted synthesis reduces reaction time but may lower yields compared to conventional methods .
  • Palladium-catalyzed reactions enable diverse substitutions (e.g., aryl, heteroaryl) with moderate-to-high yields .

Mechanistic Insight :

  • FQ393 ’s indole moiety enables π-π stacking with ATP-binding pockets, critical for competitive inhibition .

Drug-Likeness and ADME Considerations

  • Parent compound : MW = 235.29, XlogP = 3.9, complies with Lipinski’s rules .
  • Halogenated derivatives (e.g., 3da): Increased lipophilicity may enhance membrane permeability but reduce solubility .

Biologische Aktivität

N-Benzylquinazolin-4-amine is a notable compound within the quinazoline class, recognized for its diverse biological activities and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, structure-activity relationships, and comparative studies with similar compounds.

Overview of this compound

This compound is characterized by a benzene ring fused with a pyrimidine ring, specifically substituted by a benzyl group at the nitrogen position. This unique structure contributes to its enhanced biological activity and stability compared to other derivatives in the quinazoline family. The compound has garnered attention for its potential applications in antimicrobial and anticancer therapies.

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets, particularly the p97/VCP (valosin-containing protein), an ATPase involved in various cellular processes:

  • Inhibition of p97/VCP : this compound acts as an ATP competitor, inhibiting p97/VCP's ATPase activity. This inhibition leads to apoptosis in cancer cells and prevents their proliferation .
  • Cell Signaling Pathways : The compound influences multiple signaling pathways associated with cancer progression, including:
    • Ubiquitin-mediated proteolysis
    • Autophagy signaling
    • Cell cycle regulation
    • Endoplasmic reticulum stress responses .

Anticancer Properties

Research has demonstrated that this compound exhibits significant anticancer properties:

  • Cell Line Studies : In vitro studies have shown that the compound promotes apoptosis and inhibits proliferation across various cancer cell lines, including HCT-116 (colon cancer) and others .
  • Structure-Activity Relationship (SAR) : A study involving analogues of this compound revealed that modifications at the benzyl group significantly impact potency against cancer cells. For instance, substituting different groups on the benzyl ring can enhance or diminish anticancer activity .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties:

  • Inhibition of Bacterial Growth : The compound has shown effectiveness in inhibiting various bacterial strains, suggesting potential applications in treating bacterial infections. Its mechanism may involve disrupting bacterial cell signaling pathways or directly affecting bacterial metabolism.

Comparative Analysis with Related Compounds

To understand the unique attributes of this compound, it is essential to compare it with other quinazoline derivatives:

CompoundBiological ActivityMechanism of Action
This compound Anticancer, AntimicrobialInhibition of p97/VCP; apoptosis induction
Quinazolin-4-one AnticancerSimilar p97 inhibition but less potency
N-Phenylquinazolin-4-amine Antimicrobial, Anti-inflammatoryInhibits bacterial growth; modulates inflammatory pathways
DBeQ (N,N-Dibenzylquinazoline) Potent anticancerTargets p97; induces apoptosis more effectively

Case Studies and Research Findings

  • FQ393 as a Novel p97/VCP Inhibitor : A study highlighted FQ393 (a derivative of this compound) demonstrating potent antitumor activity through p97/VCP inhibition. It was shown to affect multiple cancer-related pathways, confirming the compound's role as a promising anticancer agent .
  • Structure Modification Studies : Research focusing on SAR indicated that specific modifications to the benzyl group can lead to significant changes in biological activity. This emphasizes the importance of chemical structure in developing more effective therapeutic agents from the quinazoline scaffold .

Q & A

Q. What are the common synthetic routes for preparing N-Benzylquinazolin-4-amine and its derivatives?

N-Benzylquinazolin-4-amine derivatives are typically synthesized via nucleophilic substitution or alkylation reactions. A standard approach involves reacting quinazolin-4-amine with benzyl halides (e.g., benzyl bromide) under basic conditions (e.g., K₂CO₃ or NaOH) in polar aprotic solvents like dichloromethane (DCM) or ethanol. For example, yields of 65–80% are achievable at 25–40°C . Optimizing stoichiometry and reaction time is critical to minimize byproducts. Advanced variants may involve Buchwald-Hartwig amination for challenging substrates.

Q. Which spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

  • ¹H/¹³C NMR : To confirm proton environments and carbon frameworks (e.g., distinguishing benzyl protons at δ 4.5–5.0 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and purity, with deviations >5 ppm requiring reanalysis .
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding interactions, as demonstrated for N-Benzyl-2-chloroquinazolin-4-amine (R factor = 0.039) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yields in this compound synthesis?

Systematic optimization involves:

  • Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity but may increase side reactions.
  • Base Selection : Weak bases (e.g., K₂CO₃) reduce hydrolysis risks compared to NaOH .
  • Temperature Control : Lower temperatures (25–40°C) favor selectivity, while higher temperatures (60–80°C) accelerate kinetics but may degrade sensitive substrates . Example data for analogous reactions:
AmineProductYield (%)Conditions
BenzylamineN-Benzylhexanamide9056–58°C, 7 hours
CyclohexanamineN-Cyclohexylbenzamide81147–149°C, 35 hours
Note: Adjustments are needed for quinazoline-specific reactivity .

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies in bioactivity (e.g., anticancer vs. inactive results) may arise from:

  • Purity Issues : Validate compound purity via HPLC (>95%) and HRMS.
  • Assay Variability : Replicate assays under standardized conditions (e.g., cell line passage number, incubation time).
  • Structural Confirmation : Re-examine NMR/X-ray data to rule out tautomerism or polymorphism, as seen in quinazoline crystal structures .

Q. How do structural modifications (e.g., fluorination) influence the pharmacological profile of this compound?

Substituents like fluorine or methoxy groups alter:

  • Lipophilicity : Fluorine increases metabolic stability but may reduce solubility.
  • Binding Affinity : 6,7-Difluoro derivatives show enhanced kinase inhibition due to electronegative interactions .
  • SAR Trends : Methyl groups at the 4-position improve selectivity for β-glucocerebrosidase modulation .

Q. What safety protocols are critical for handling mutagenic N-Benzylquinazolin-4-amine derivatives?

  • Risk Assessment : Conduct hazard analyses per Prudent Practices in the Laboratory (National Academies Press, 2011) .
  • PPE : Use fume hoods, nitrile gloves, and lab coats.
  • Storage : Store at –20°C under inert gas (N₂/Ar) for air-sensitive analogues .

Data Contradiction Analysis

Q. How should researchers address conflicting cytotoxicity data in quinazoline studies?

  • Dose-Response Curves : Ensure linearity across tested concentrations (e.g., 1–100 µM).
  • Control Experiments : Compare with reference compounds (e.g., doxorubicin) to validate assay sensitivity.
  • Meta-Analysis : Cross-reference data with structural analogues (e.g., 6-methyl-4-phenyl derivatives) to identify scaffold-specific trends .

Methodological Recommendations

  • Experimental Design : Use factorial design (DoE) to evaluate solvent/base/temperature interactions.
  • Data Validation : Apply Gaussian error propagation for yield calculations and IC₅₀ determinations.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Benzylquinazolin-4-amine
Reactant of Route 2
Reactant of Route 2
N-Benzylquinazolin-4-amine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.